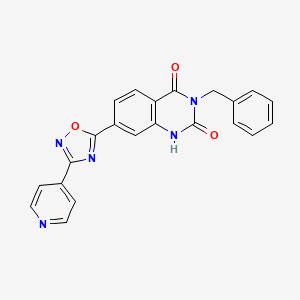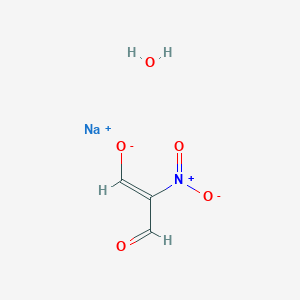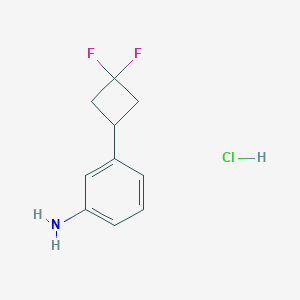![molecular formula C16H20N2O5S B2772860 N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097931-52-5](/img/structure/B2772860.png)
N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a bifuran moiety, which is a type of aromatic compound containing two furan rings . It also seems to have a piperidine ring, which is a common motif in many pharmaceuticals, and a methanesulfonyl group, which is often seen in prodrugs due to its lability.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Bifuran moieties can participate in a variety of reactions, including electrophilic aromatic substitution . Piperidine rings can act as bases, nucleophiles, or leaving groups depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier-transform infrared spectroscopy (FTIR) can be used to analyze these properties .Aplicaciones Científicas De Investigación
Methanesulfonamide Derivatives in Organic Synthesis
Research has shown various applications of methanesulfonamide derivatives in organic synthesis, highlighting their potential in creating pharmacologically active molecules. For example, the synthesis of nicotinum methane sulfonate from nicotine and methane sulfonic acid demonstrates the use of methanesulfonamide derivatives as catalysts in organic reactions, offering a sustainable and efficient approach to synthesizing 2-amino-3-cyanopyridines under solvent-free conditions (Tamaddon & Azadi, 2018).
Sulfonamide Compounds in Antibacterial Activity
Sulfonamide compounds, known for their broad antibacterial activity, have been studied for their structural and functional properties. Research into new sulfonamide derivatives and their metal complexes has explored their potential as antibacterial agents, showing that the ligands often have more significant activity than their metal complexes against various bacteria (Özdemir et al., 2009).
Structural Studies of Sulfonamide Derivatives
Structural studies of sulfonamide derivatives, such as nimesulide triazole derivatives, have provided insight into the supramolecular assembly of these compounds. Analyzing their crystal structures has revealed the impact of substitution on their assembly, which is crucial for understanding their pharmacological properties (Dey et al., 2015).
Methanesulfonamide Reagents in Protein Studies
Methanesulfonamide reagents have been utilized in studying proteins, such as the measurement of S-methylation of cysteine in hemoglobin following exposure to alkylating agents. This research highlights the broader application of methanesulfonamide derivatives beyond synthesis, extending into biochemistry and toxicology (Bailey et al., 1981).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that meroterpenoids isolated from fungi of the family ganoderma cochlear, which contain a similar 2,5-dihydro-2,2’-bifuran skeleton, exhibit high inhibitory activity against the recombinant isoform of arylamine n-acetyltransferase 2 (nat2) involved in the synthesis of lipids in the cell wall of mycobacteria .
Mode of Action
The mode of action generally involves the interaction of the compound with its target, leading to changes in the target’s function .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, determining the onset, duration, and intensity of the drug’s effect .
Result of Action
The torsional potential for inter-ring rotation in 2,2’-bifuran has been systematically tackled using highly accurate ab initio calculations as well as cost-effective dft methods .
Action Environment
The synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications has been reported, suggesting that environmental factors can influence the performance of bifuran-based compounds .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-24(20,21)18-8-6-12(7-9-18)16(19)17-11-13-4-5-15(23-13)14-3-2-10-22-14/h2-5,10,12H,6-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQZJQWZCDLDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)

![3-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2772790.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2772792.png)
![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)
![1-[1-(3-Methylquinoxalin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2772797.png)

